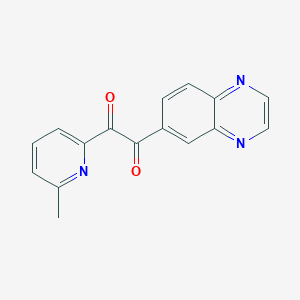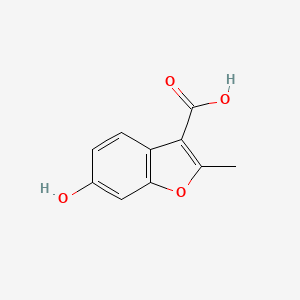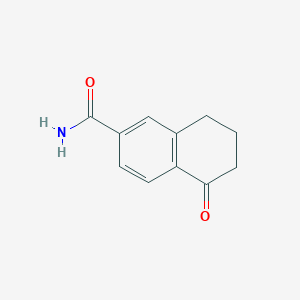
1-(6-甲基吡啶-2-基)-2-(喹喔啉-6-基)乙烷-1,2-二酮
描述
The compound 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione is a chemical entity that has been studied for its potential as a kinase inhibitor, specifically targeting the transforming growth factor-β type 1 receptor kinase (ALK5). This receptor is implicated in various cellular processes, and its inhibition could have therapeutic applications in diseases where TGF-β signaling is dysregulated.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles was synthesized using a Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition, followed by a Pd-catalyzed direct arylation to introduce the quinoxaline moiety . Another related series, 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles, was synthesized and evaluated for ALK5 inhibitory activity, demonstrating the potential for structural variation in this class of compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione has been explored through computational methods. Density Functional Theory (DFT) calculations have been used to study tautomeric preferences in a related compound, 1-(pyridin-2-yl)-5-(quinolin-2-yl)pentane-2,4-dione, revealing insights into the stability of different tautomeric forms and the spontaneous proton transfer processes that may occur .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for understanding their reactivity and potential for further chemical modifications. The Cu(I)-catalyzed azide-alkyne cycloaddition and Pd-catalyzed direct arylation are key reactions that allow for the construction of the triazole and pyrazole cores, respectively, which are central to the inhibitory activity of these molecules .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione are not detailed in the provided papers, the properties of structurally related compounds have been studied. For example, the inhibitory activity of these compounds against ALK5 has been quantified, with IC(50) values reported, indicating their potency as kinase inhibitors. The selectivity of these compounds for ALK5 over other kinases, such as p38α MAP kinase, has also been evaluated, which is important for their potential therapeutic use .
科学研究应用
脱羰基研究
Percino等人(2007年)研究了α-二酮的脱羰基反应,包括1-(6-甲基吡啶-2-基)-2-(喹喔啉-6-基)乙烷-1,2-二酮。他们发现这些化合物的分子离子裂解产生了意想不到的复合离子峰,通过质谱分析进行了分析。这项研究揭示了这些二酮的分子结构和裂解模式,这可能对各种化学合成过程产生影响(Percino等人,2007)。
晶体结构分析
Percino等人(2007年)的另一项研究中,他们合成了1,2-双(6-甲基吡啶-2-基)乙烷-1,2-二酮和1-(吡啶-2-基)-2-(6-甲基吡啶-2-基)乙烷-1,2-二酮的共晶体。使用X射线衍射确定了晶体结构,揭示了这些化合物的分子和晶体结构。这项研究有助于理解这类化合物的晶体性质,这在材料科学和制药应用中至关重要(Percino et al., 2007)。
作为激酶抑制剂的生物评价
Li等人(2013年)对一系列1-(6-甲基吡啶-2-基)-5-(喹喔啉-6-基)-1,2,3-三唑进行了研究,这些化合物是为了它们对ALK5激酶的抑制活性而合成的。其中一种化合物显示出显著的抑制活性,表明在ALK5发挥作用的疾病中可能具有潜在的治疗应用(Li et al., 2013)。
铁电性能
Chen等人(2010年)探索了一个手性喹喔啉衍生物,分析了其铁电性能。该化合物表现出蓝色发射带和铁电行为,这在材料科学中可能具有应用,特别是在铁电材料的开发中(Chen et al., 2010)。
在催化中的应用
Sun等人(2007年)合成了含有1-(6-(喹喔啉-2-基)吡啶-2-基)乙酮的铁和钴二氯化物配合物。这些配合物对乙烯的催化活性良好,表明它们在工业催化过程中具有潜在用途(Sun et al., 2007)。
腐蚀抑制
Janati等人(2019年)研究了喹喔啉衍生物在盐酸环境中对低碳钢的腐蚀抑制效果。研究发现该化合物作为混合型抑制剂,并且在保护钢材免受腐蚀方面表现出有效性,展示了其在材料保护和工业维护中的潜在应用(Janati et al., 2019)。
属性
IUPAC Name |
1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c1-10-3-2-4-13(19-10)16(21)15(20)11-5-6-12-14(9-11)18-8-7-17-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTPPHZSQCBWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C(=O)C2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625421 | |
| Record name | 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
364050-21-5 | |
| Record name | 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)












